10,12-Heneicosadiynoic acid
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Overview
Description
10,12-Heneicosadiynoic acid is a long-chain fatty acid with the molecular formula C21H34O2. It is characterized by the presence of two triple bonds located at the 10th and 12th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Heneicosadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the oxidative coupling of terminal alkynes using catalysts such as copper(I) chloride and palladium(II) acetate. The reaction is carried out under an inert atmosphere, often in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
10,12-Heneicosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone in the presence of a solvent like acetone.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or amides.
Scientific Research Applications
10,12-Heneicosadiynoic acid has several scientific research applications:
Biology: Investigated for its role in cell membrane studies due to its unique structural properties.
Industry: Utilized in the development of smart materials and responsive coatings.
Mechanism of Action
The mechanism of action of 10,12-Heneicosadiynoic acid is primarily related to its ability to undergo polymerization. When exposed to UV light, the diacetylene moiety can polymerize to form polydiacetylene, which exhibits a color change from blue to red. This property is exploited in sensor applications to detect various stimuli, such as temperature changes or the presence of specific analytes .
Comparison with Similar Compounds
Similar Compounds
8,10-Heneicosadiynoic acid: Similar structure but with triple bonds at the 8th and 10th positions.
2,4-Heneicosadiynoic acid: Triple bonds located at the 2nd and 4th positions.
Uniqueness
10,12-Heneicosadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and polymerization behavior. This makes it particularly suitable for applications in sensor technology and smart materials .
Properties
CAS No. |
28393-00-2 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
henicosa-10,12-diynoic acid |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-8,13-20H2,1H3,(H,22,23) |
InChI Key |
NBZNZQNWYUMMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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